5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes an iodo, methoxy, and nitro group attached to a phenyl ring, which is further connected to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the condensation reaction between 3-iodo-4-methoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate halogen bonding with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
1,3-Dimethylbarbituric acid: Another precursor used in the condensation reaction.
Indole derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
312319-68-9 |
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Molecular Formula |
C14H12IN3O6 |
Molecular Weight |
445.17 g/mol |
IUPAC Name |
5-[(3-iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H12IN3O6/c1-16-12(19)8(13(20)17(2)14(16)21)4-7-5-9(15)11(24-3)10(6-7)18(22)23/h4-6H,1-3H3 |
InChI Key |
ANKCAGHNOFQDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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